SM-276001
Overview
Description
SM-276001: is a potent and selective agonist of Toll-like receptor 7 (TLR7). It is an orally active interferon inducer, which means it can stimulate the production of interferons, proteins that play a crucial role in the immune response. This compound has shown significant potential in inducing antitumor immune responses .
Mechanism of Action
Target of Action
The primary target of the compound 473930-22-2, also known as SM-276001, is Toll-like Receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
This compound acts as a potent and selective TLR7 agonist . It interacts with TLR7, triggering a response that leads to the induction of antitumor immune responses .
Biochemical Pathways
The activation of TLR7 by this compound leads to the induction of interferon (IFN) . IFN is a group of signaling proteins that are released by host cells in response to the presence of several pathogens. In this case, the induced IFN contributes to the antitumor immune responses.
Pharmacokinetics
The compound this compound is orally active . This suggests that it can be administered orally and is capable of being absorbed into the body through the digestive system to exert its effects.
Result of Action
The activation of TLR7 and the subsequent induction of IFN by this compound result in antitumor immune responses . This means that the compound helps the immune system to recognize and combat tumor cells more effectively.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under certain storage conditions (-25~-15℃ for powder form, -85~-65℃ for solvent form) . .
Biochemical Analysis
Biochemical Properties
473930-22-2 (Free base) is known to be a potent selective TLR7 agonist . It interacts with the TLR7 pathway, which plays a crucial role in immunology and inflammation .
Cellular Effects
473930-22-2 (Free base) can induce antitumor immune responses . It influences cell function by activating the TLR7 pathway, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 473930-22-2 (Free base) involves its role as a TLR7 agonist . It exerts its effects at the molecular level by binding to TLR7, leading to the activation of this receptor and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 473930-22-2 (Free base) can change over time in laboratory settings . It has a stability of 3 years when stored as a powder at -25 to -15℃, and 2 years when dissolved in a solvent and stored at -85 to -65℃ .
Dosage Effects in Animal Models
The effects of 473930-22-2 (Free base) in animal models can vary with different dosages
Metabolic Pathways
473930-22-2 (Free base) is involved in the TLR7 pathway in immunology and inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SM-276001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: : SM-276001 undergoes various chemical reactions, primarily involving its functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, SM-276001 is used as a tool compound to study the activation of Toll-like receptor 7 and its downstream signaling pathways. It helps researchers understand the molecular mechanisms of immune activation and the role of TLR7 in various biological processes .
Biology: : In biological research, this compound is employed to investigate the immune response, particularly the production of interferons and other cytokines. It is used in studies related to viral infections, autoimmune diseases, and cancer immunotherapy .
Medicine: : In medicine, this compound has shown promise as a potential therapeutic agent for cancer treatment. Its ability to induce antitumor immune responses makes it a candidate for further development in oncology. Additionally, it is being explored for its potential in treating viral infections and autoimmune disorders .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for designing new TLR7 agonists with improved efficacy and safety profiles .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist used topically for the treatment of dermatological malignancies.
Resiquimod: A TLR7 and TLR8 agonist with potential immune response-modifying activity.
CU-T12-9: A TLR1/2 agonist that activates the NF-κB pathway and enhances TLR1 and TLR2 dimerization
Uniqueness: : SM-276001 is unique due to its high selectivity for TLR7 and its oral bioavailability. Unlike imiquimod, which is used topically, this compound can be administered orally, making it more versatile for systemic treatments. Additionally, its potent interferon-inducing activity sets it apart from other TLR agonists, making it a valuable tool in immunotherapy research .
Properties
IUPAC Name |
6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOLEMXCBOQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.